Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,2,7H2,1H3 |
InChI Key |
ZSJKIYDUOSSUNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1CN |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Oxazoles
A common route involves chloromethylation of methyl 1,2-oxazole-4-carboxylate to form methyl 2-(chloromethyl)-1,2-oxazole-4-carboxylate, which subsequently reacts with amines:
The reaction typically proceeds at room temperature or mild heating, with acetonitrile as a preferred solvent to improve selectivity and yield, minimizing byproduct formation such as amides.
Reaction Conditions and Optimization
- Solvent: Acetonitrile or dichloromethane (DCM) to favor substitution over side reactions.
- Temperature: 25–60°C; elevated temperatures can accelerate the reaction but may increase side reactions.
- Reagents: Excess amine (3–5 equivalents) to drive the substitution.
- Catalysts: Silver salts (e.g., AgClO₄) can facilitate halide abstraction, enhancing nucleophilic attack.
Example Procedure
A typical procedure involves stirring methyl 2-(chloromethyl)-1,2-oxazole-4-carboxylate with an amine in acetonitrile at 60°C for 6–24 hours, followed by purification via chromatography.
Synthesis via Multicomponent Reactions (MCRs)
Oxazole Formation from Carboxylic Acids and Isocyanides
Recent advances have employed multicomponent reactions for rapid synthesis:
This approach enables the direct formation of this compound through cyclization and subsequent functionalization steps.
Key Reaction Parameters
| Parameter | Range | Effect | Reference |
|---|---|---|---|
| Solvent | DCM, acetonitrile | Solubility, selectivity | , |
| Temperature | 0–40°C | Reaction rate, selectivity | |
| Reagent Equivalents | 1.2–1.5 equiv of isocyanides | Yield optimization |
Representative Reaction Scheme
Carboxylic acid + Isocyanide + Tosylmethyl isocyanide
→ Cyclization via acylpyridinium intermediate
→ this compound
Synthesis from β-Enamino Ketoesters
Formation of β-Enamino Ketoesters
Starting from β-enamino ketoesters derived from cyclic amino acids (e.g., piperidine, pyrrolidine), the synthesis involves:
- Reaction with Meldrum’s acid to form intermediates.
- Treatment with hydroxylamine hydrochloride to induce cyclization.
Final Cyclization to Oxazoles
The cyclization proceeds under mild conditions (room temperature to 40°C), with the use of EDC·HCl and DMAP as coupling agents, yielding this compound with high regioselectivity.
| Key Data | Values | Reference |
|---|---|---|
| Yield | 55–58% | |
| Spectral Data | NMR, HRMS, X-ray |
Summary of Key Reaction Parameters
Scientific Research Applications
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
- Substituents: Aminomethyl (position 3), methyl ester (position 4).
- Key feature: The aminomethyl group provides a reactive site for functionalization (e.g., amide bond formation) .
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS 115975-57-0)
- Substituents: Amino (position 4), methyl (position 3), ethyl ester (position 5).
- Molecular formula: C₇H₁₀N₂O₃ (MW: 170.17 g/mol).
- Comparison: The ethyl ester and amino group at position 4 increase steric bulk compared to the target compound. This may reduce solubility in polar solvents .
Methyl 5-methyl-1,2-oxazole-3-carboxylate
- Substituents: Methyl (position 5), methyl ester (position 3).
- Molecular formula: C₆H₇NO₃ (MW: 141.13 g/mol).
- Comparison: The lack of an aminomethyl group limits its utility in reactions requiring nucleophilic amines. Simpler structure may enhance thermal stability .
Functional Group Complexity
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7)
- Substituents: Hydroxy-pyridylmethyl (position 3), ethyl ester (position 4).
- Molecular formula: C₁₃H₁₄N₂O₄ (MW: 262.26 g/mol).
- However, increased molecular weight may reduce bioavailability compared to the target compound .
Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate (CAS 647862-64-4)
- Substituents: Amino (position 4), benzoyl (position 5), methyl ester (position 3).
- Molecular formula: C₁₂H₁₀N₂O₄ (MW: 246.22 g/mol).
- Comparison: The benzoyl group significantly increases lipophilicity (LogP: ~1.85), making it more suitable for hydrophobic environments. However, steric hindrance from the benzoyl group may limit reactivity at position 5 .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | 156.14 | ~0.5 (estimated) | Aminomethyl, methyl ester |
| Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | 170.17 | ~1.2 | Amino, ethyl ester |
| Methyl 5-methyl-1,2-oxazole-3-carboxylate | 141.13 | ~0.8 | Methyl, methyl ester |
| Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | 246.22 | 1.85 | Benzoyl, amino, methyl ester |
The target compound’s lower molecular weight and polar aminomethyl group likely enhance aqueous solubility compared to benzoyl- or pyridyl-substituted analogs.
Biological Activity
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an oxazole ring containing nitrogen and oxygen atoms, with an amino group and a carboxylate moiety contributing to its reactivity. The molecular formula is CHNO, and it has a molecular weight of approximately 156.14 g/mol. The structural features allow for various modifications that can enhance its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways relevant to disease processes.
Key Mechanisms:
- Antimicrobial Activity: The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolism.
- Anticancer Activity: It may induce apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and proliferation.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC) values are as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The data indicates that the compound has a promising profile for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed a significant reduction in bacterial growth compared to control groups, highlighting its potential as an alternative treatment for resistant strains.
- Cytotoxicity Assessment : In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins, suggesting a mechanism that could be exploited for therapeutic purposes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multistep reactions involving cyclization and functionalization. For example, analogous oxazole derivatives are synthesized by reacting methyl 3-amino-4-hydroxybenzoate with aryl acids under reflux conditions . The aminomethyl group may be introduced via reductive amination or nucleophilic substitution, requiring careful optimization of reaction time, temperature, and stoichiometry. Characterization typically involves NMR, HPLC, and mass spectrometry to confirm purity and structural integrity.
Q. How is the purity and stability of this compound assessed in experimental workflows?
- Methodological Answer : Purity is evaluated using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For example, related oxazole esters are stored at –20°C under nitrogen to prevent hydrolysis of the ester group . Impurity profiling via LC-MS helps identify byproducts like hydrolyzed carboxylic acids or dimerization artifacts.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on the oxazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and the aminomethyl group (δ 2.5–3.5 ppm for –CH2NH2).
- IR Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and N–H (amine) at ~3300 cm⁻¹.
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software suites (e.g., SHELXL for refinement) resolves bond lengths and angles .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). Systematic Design of Experiments (DoE) can optimize parameters. For instance, triazine-based syntheses show yield variations due to competing side reactions (e.g., triazine ring hydrolysis), which are minimized by controlling temperature (<50°C) and using anhydrous solvents . Advanced kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps.
Q. What strategies mitigate challenges in functionalizing the aminomethyl group for downstream applications?
- Methodological Answer : The primary amine (–CH2NH2) is prone to oxidation and unwanted acylation. Protection-deprotection strategies (e.g., Boc or Fmoc groups) are critical. For example, Boc-protected intermediates are stable under coupling reactions (e.g., amide bond formation with carboxylic acids). Post-functionalization, deprotection with TFA/CH2Cl2 (1:1) yields the free amine . Advanced techniques like flow chemistry improve reproducibility for scale-up.
Q. How does computational modeling support the design of derivatives based on this scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide derivatization. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes in infectious diseases). For instance, oxazole-4-carboxylates are modeled as kinase inhibitors, with the aminomethyl group enhancing hydrogen-bond interactions in active sites .
Q. What are the key considerations for analyzing polymorphic forms or solvates of this compound?
- Methodological Answer : Polymorphism impacts solubility and bioavailability. Techniques include:
- PXRD : Distinguishes crystalline forms by comparing experimental vs. simulated patterns.
- DSC/TGA : Identifies thermal transitions (melting points, decomposition) and solvent loss in solvates.
- Solid-State NMR : Resolves conformational differences in polymorphs. SHELX-driven crystallography is recommended for high-resolution structural data .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Methodological Answer : Variations may arise from impurities or instrumentation differences. Cross-validation using multiple techniques is essential:
- Melting Point : Compare DSC data with capillary measurements.
- NMR : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) to ensure consistency. Contradictory 1H NMR signals (e.g., δ shifts due to trace water) are resolved by rigorous drying of samples .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer : The scaffold serves as a precursor for bioactive molecules. For example, oxazole derivatives exhibit antimicrobial and anti-inflammatory activity. The aminomethyl group enables conjugation to pharmacophores (e.g., via Schiff base formation), enhancing target engagement. In vitro assays (e.g., MIC testing against S. aureus) validate efficacy, while ADMET studies (e.g., microsomal stability) guide lead optimization .
Advanced Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
